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Abstract
This technical guide provides a comprehensive overview of (S)-(-)-2-
(Phenylcarbamoyloxy)propionic acid, a chiral molecule of interest in synthetic chemistry and

pharmaceutical research. The guide elucidates its various chemical identifiers and

nomenclature, offering clarity for researchers navigating scientific literature and chemical

databases. A detailed exploration of its physicochemical properties, supported by spectroscopic

data interpretation, is presented. Furthermore, this document outlines a robust synthesis

protocol, discusses its application as a chiral resolving agent, and contextualizes its potential

pharmacological relevance within the broader class of arylpropionic acid derivatives. This guide

is intended to be a valuable resource for professionals in drug discovery, development, and

chemical synthesis, providing both foundational knowledge and practical insights.

Nomenclature and Chemical Identifiers
Precise identification of a chemical entity is paramount for effective scientific communication

and research. (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is known by several alternate

names and is cataloged under various identifiers in chemical databases.
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Systematic and Common Names
The most systematic name, following IUPAC nomenclature, is (2S)-2-

(phenylcarbamoyloxy)propanoic acid. However, it is frequently referred to by other names in

literature and commercial listings.

A comprehensive list of these names is provided in Table 1 for facile cross-referencing.

Table 1: Alternate Names and Synonyms

Name Source/Type

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid Common Name

(2S)-2-(phenylcarbamoyloxy)propanoic acid IUPAC Name

(S)-(-)-2-(Phenylaminocarbonyloxy)propionic

acid
Synonym[1]

(S)-(-)-Carbamalactic acid Synonym[1]

(S)-PACOPA Abbreviation[1]

(S)-2-((Phenylcarbamoyl)oxy)propanoic acid Synonym

(S)-(-)-2-[(Phenylamino)carbonyloxy]propionic

acid
Synonym

(2S)-2-(N-phenylcarbamoyloxy)propanoic acid Synonym

Chemical Identifiers
For unambiguous identification, registry numbers and other database identifiers are crucial.

Table 2 summarizes the key identifiers for this compound.

Table 2: Chemical Identifiers
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Identifier Value

CAS Number 102936-05-0[1]

Molecular Formula C₁₀H₁₁NO₄[1]

Molecular Weight 209.20 g/mol [1]

PubChem CID 736218

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)15-

10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)

(H,12,13)/t7-/m0/s1

InChIKey HYIHYWQSOXTJFS-ZETCQYMHSA-N

SMILES CC(C(=O)O)NC1=CC=CC=C1

Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of a compound is fundamental to its

application in research and development.

Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 3.

Table 3: Physicochemical Properties

Property Value

Appearance White to off-white crystalline powder

Melting Point 150 °C (decomposes)[2]

Boiling Point 324.7 °C (estimated)

Density 1.333 g/mL (estimated)

Solubility Soluble in water
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Spectroscopic Analysis
While specific, high-resolution spectra for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid are

not readily available in public databases, its structure allows for the prediction of key

spectroscopic features based on the well-understood behavior of its functional groups.

The proton and carbon NMR spectra are expected to show characteristic signals corresponding

to the phenyl, propionic acid, and carbamate moieties.

¹H NMR: The spectrum would feature a doublet for the methyl protons (CH₃) coupled to the

adjacent methine proton. The methine proton (CH) would appear as a quartet. The aromatic

protons of the phenyl group would likely appear as a complex multiplet in the downfield

region. The acidic proton of the carboxylic acid and the amide proton of the carbamate would

present as broad singlets, with chemical shifts that can be concentration and solvent

dependent.

¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the

methine carbon, the carboxylic carbonyl carbon, the carbamate carbonyl carbon, and the

aromatic carbons.

The FTIR spectrum is a powerful tool for identifying the functional groups present in the

molecule. Key expected absorption bands are:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

N-H Stretch (Carbamate): A sharp to moderately broad peak around 3300 cm⁻¹.

C=O Stretch (Carboxylic Acid and Carbamate): Two distinct carbonyl stretching bands are

expected. The carboxylic acid C=O stretch would typically appear around 1700-1725 cm⁻¹,

while the carbamate C=O stretch would be observed at a slightly lower wavenumber, around

1680-1700 cm⁻¹.

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O single

bonds of the ester and carboxylic acid groups.

Aromatic C-H and C=C Bends: Characteristic absorptions in the fingerprint region.
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In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding

to the molecular weight of the compound (209.20). The fragmentation pattern would likely

involve the loss of the carboxylic acid group (-COOH, m/z 45), the phenyl isocyanate moiety

(C₆H₅NCO, m/z 119), or cleavage of the propionic acid side chain.

Synthesis and Experimental Protocols
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid can be synthesized through the reaction of

(S)-lactic acid with phenyl isocyanate. This reaction is a nucleophilic addition of the hydroxyl

group of lactic acid to the isocyanate group.

Synthesis Workflow
The overall synthetic scheme is depicted in the following diagram:

Reactants

Reaction

Product

(S)-Lactic Acid

Nucleophilic Addition

Phenyl Isocyanate

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Click to download full resolution via product page

Caption: Synthesis of the target compound.

Detailed Experimental Protocol
Materials:
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(S)-Lactic acid

Phenyl isocyanate

Anhydrous diethyl ether (or other suitable aprotic solvent)

Stirring apparatus

Reaction vessel with a reflux condenser and drying tube

Standard glassware for workup and purification

Procedure:

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve

(S)-lactic acid (1.0 equivalent) in anhydrous diethyl ether.

To this stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room

temperature. An exothermic reaction may be observed.

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the product may precipitate out of the solution. If so, collect

the solid by filtration. If not, the solvent can be removed under reduced pressure.

Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove any

unreacted starting materials.

The final product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water).

Dry the purified (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid under vacuum.

Characterize the final product using appropriate analytical techniques (NMR, IR, MS, and

melting point determination).

Applications in Research and Development
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Chiral Resolving Agent
A significant application of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is as a chiral

resolving agent. Chiral resolution is a technique used to separate a racemic mixture into its

constituent enantiomers. The acidic nature of the target compound allows it to form

diastereomeric salts with racemic bases. These diastereomeric salts have different physical

properties, such as solubility, which allows for their separation by fractional crystallization.

The general workflow for using (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid as a resolving

agent is illustrated below:

Racemic Base
(R-Base + S-Base)

Diastereomeric Salt Formation

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
(S-Acid)

Mixture of Diastereomers
(R-Base•S-Acid + S-Base•S-Acid)

Fractional Crystallization

Separated Diastereomeric Salts

Liberation of Enantiomers

Pure Enantiomers
(R-Base and S-Base)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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